molecular formula C16H18O3 B4856051 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one

Cat. No. B4856051
M. Wt: 258.31 g/mol
InChI Key: ZKNAXBHQHNWUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one, also known as Hesperetin, is a flavanone found in citrus fruits and is known for its various biological activities. It is a natural antioxidant, anti-inflammatory, anti-cancer, and anti-allergic agent. Hesperetin has gained attention from the scientific community due to its potential therapeutic applications.

Mechanism of Action

3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one exerts its biological effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. This compound also inhibits the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also regulates glucose metabolism and insulin signaling, making it a potential therapeutic agent for diabetes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. This compound has been found to lower blood pressure and improve endothelial function, making it a potential therapeutic agent for cardiovascular diseases. It has also been found to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a natural compound found in citrus fruits, making it easily accessible. This compound has been extensively studied, and its biological activities are well documented. However, hesperetin has some limitations for lab experiments. It has low solubility in water, making it difficult to use in aqueous solutions. This compound also has poor bioavailability, making it difficult to study its effects in vivo.

Future Directions

There are several future directions for research on hesperetin. One potential area of research is the development of novel formulations to improve the bioavailability of hesperetin. Another area of research is the study of hesperetin in combination with other compounds to enhance its biological activities. 3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has also shown potential in the treatment of neurodegenerative diseases, and further research in this area is needed. Additionally, the mechanisms underlying the anti-cancer effects of hesperetin need to be further elucidated.

Scientific Research Applications

3,4,7-trimethyl-5-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one has been studied extensively for its various biological activities. It has been found to have anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-allergic effects by inhibiting histamine release. This compound has been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

3,4,7-trimethyl-5-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-9(2)8-18-13-6-10(3)7-14-15(13)11(4)12(5)16(17)19-14/h6-7H,1,8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNAXBHQHNWUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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